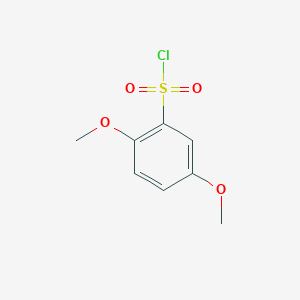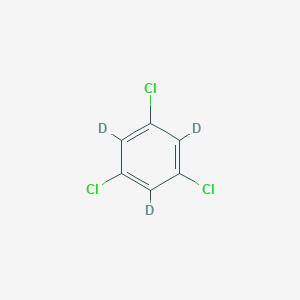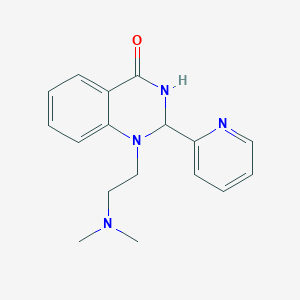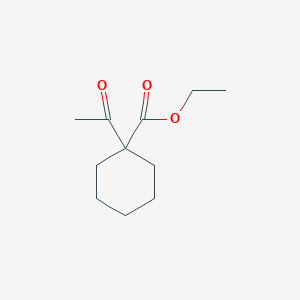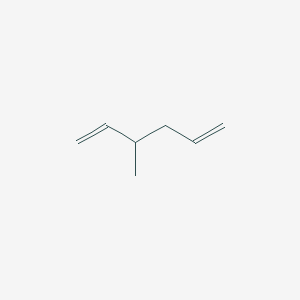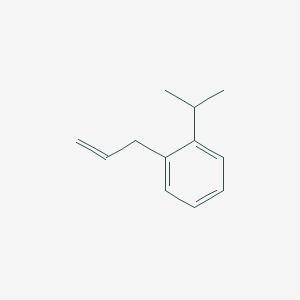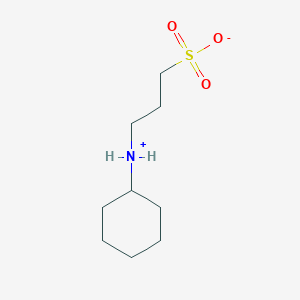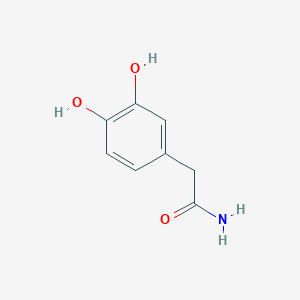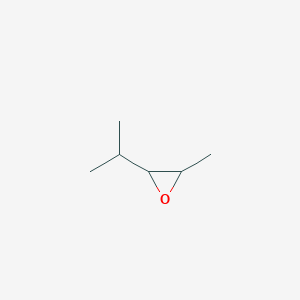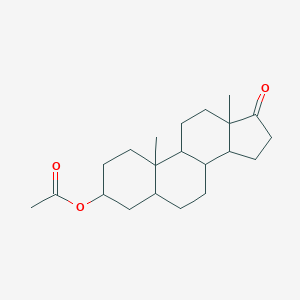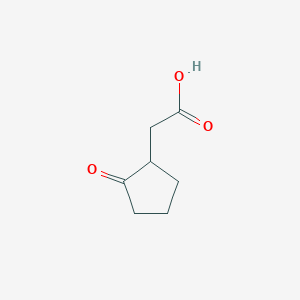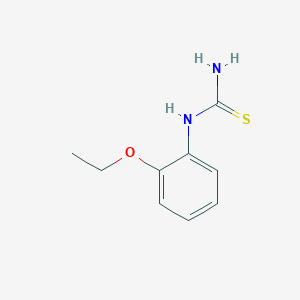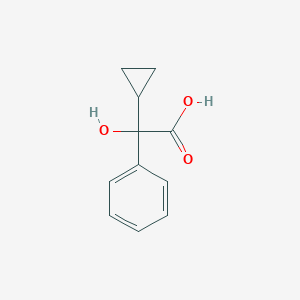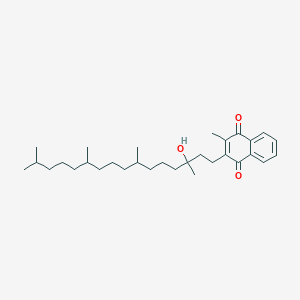
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl- is a compound commonly known as vitamin E acetate. It is a fat-soluble vitamin that is essential for the proper functioning of the human body. Vitamin E acetate is commonly used as a dietary supplement and is also added to various food products. In recent years, vitamin E acetate has gained attention due to its potential use in scientific research applications.
Mechanism Of Action
Vitamin E acetate works by scavenging free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to the development of various diseases. Vitamin E acetate neutralizes these free radicals, preventing them from causing damage to cells.
Biochemical And Physiological Effects
Vitamin E acetate has various biochemical and physiological effects on the body. It has been found to improve immune function, reduce inflammation, and protect against oxidative stress. Vitamin E acetate has also been found to improve cardiovascular health and reduce the risk of heart disease.
Advantages And Limitations For Lab Experiments
Vitamin E acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of vitamin E acetate is that it is fat-soluble and may not be suitable for use in water-based experiments.
Future Directions
There are several future directions for the use of vitamin E acetate in scientific research. One area of research is the potential use of vitamin E acetate in the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of research is the development of new formulations of vitamin E acetate that can be used in water-based experiments.
Conclusion:
In conclusion, vitamin E acetate is a compound that has gained attention in recent years due to its potential use in scientific research applications. It has been found to have antioxidant and anti-inflammatory properties, and can improve immune function and cardiovascular health. While there are limitations to its use in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
Vitamin E acetate can be synthesized through various methods. One of the most commonly used methods is the condensation of 2,3,4-trimethyl-6-hydroxy-5-acetone with 1,4-naphthoquinone in the presence of a catalyst. The resulting product is then esterified with acetic anhydride to obtain vitamin E acetate.
Scientific Research Applications
Vitamin E acetate has been extensively studied for its potential use in scientific research applications. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Vitamin E acetate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
properties
CAS RN |
1181-23-3 |
|---|---|
Product Name |
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl- |
Molecular Formula |
C31H48O3 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H48O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-18,22-24,34H,9-16,19-21H2,1-6H3 |
InChI Key |
ZYZWUEIPVNFQQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
synonyms |
gamma-hydroxyvitamin K hydroxyvitamin K |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



